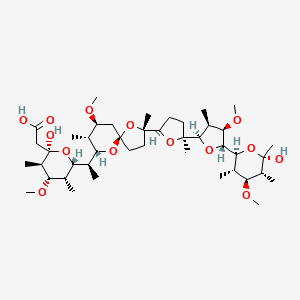

![molecular formula C24H27N7O2 B608692 6H-嘧啶并[4,5-b][1,4]苯并二氮杂卓-6-酮,5,11-二氢-2-[[2-甲氧基-4-(4-甲基-1-哌嗪基)苯基]氨基]-11-甲基- CAS No. 1234480-46-6](/img/structure/B608692.png)

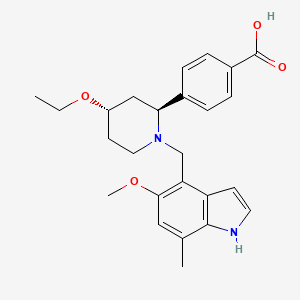

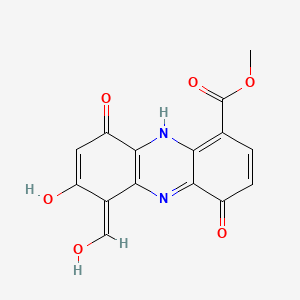

6H-嘧啶并[4,5-b][1,4]苯并二氮杂卓-6-酮,5,11-二氢-2-[[2-甲氧基-4-(4-甲基-1-哌嗪基)苯基]氨基]-11-甲基-

描述

The compound is known as ERK5-IN-1, a potent selective ERK5 inhibitor . It inhibits EGFR-induced ERK5 autophosphorylation and ERK5 enzymatic activity . It could probably be used as an antitumor agent .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 459.54 . It has a predicted boiling point of 699.3±65.0 °C, and a predicted density of 1.268±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is solid and its color ranges from yellow to dark yellow .科学研究应用

Application in Cancer Research

Specific Scientific Field

The specific scientific field of this application is Cancer Research .

Comprehensive and Detailed Summary of the Application

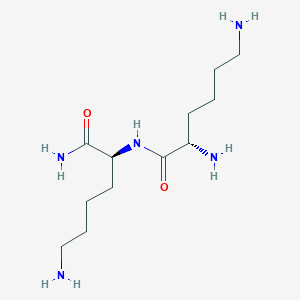

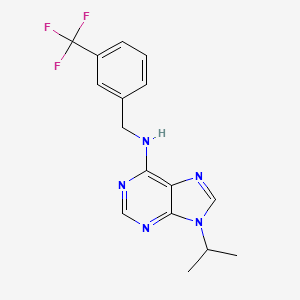

XMD8-87 is a potent and selective inhibitor of Ack1 (Activated CDC42 kinase 1, TNK2), a kinase that regulates cellular attachment and migration . Over-expression of this kinase correlates with a more invasive phenotype of cancer cells and predisposition of primary tumor cells to metastasis .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is used as an inhibitor of tyrosine kinase non-receptor 2 (TNK2) with an IC50 value of 1.9 μM in HEK293T cells expressing human TNK2 . It is selective for TNK2 over a panel of approximately 100 kinases .

Thorough Summary of the Results or Outcomes Obtained

XMD8-87 inhibits growth of Ba/F3 cells expressing constitutively active mutant TNK2s (IC50s = 0.1-77 nM) commonly found in leukemias but has no effect on cells expressing wild-type TNK2 (IC50 = >1 μM) .

Application in Precision Oncology

Specific Scientific Field

The specific scientific field of this application is Precision Oncology .

Comprehensive and Detailed Summary of the Application

ACK1 is considered as an oncogene and therapeutic target in various cancers including breast cancer, non-small-cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), and many others . It is involved with multiple signaling pathways of tumor progression. With these signaling networks, ACK1 participates in cell survival, invasion, migration, and tumorigenesis that are strongly related to the prognosis and clinicopathology of cancers .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is used as an inhibitor of ACK1. The FDA has approved many multi-kinase inhibitors as therapeutic drugs that show good inhibitory activity not against ACK1 but also towards multiple targets .

Thorough Summary of the Results or Outcomes Obtained

Previous studies predicted that ACK1 is a carcinogenic factor and blockage of ACK1 inhibits cancer cell survival, proliferation, migration, and radiation resistance .

Application in Overcoming CDK4/6 Inhibitor Resistance

Specific Scientific Field

The specific scientific field of this application is Breast Cancer Research .

Comprehensive and Detailed Summary of the Application

ACK1 is found to be activated in most of the breast cancer subtypes, independent of their hormone receptor status . It is involved in the epigenetic reprogramming of cell cycle genes, which promotes breast cancer resistance to CDK4/6 inhibitors .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is used as an inhibitor of ACK1. Pharmacological inhibition of ACK1 using its inhibitor, ( )-9b, dampens the expression of certain cell cycle genes, causing G2/M arrest .

Thorough Summary of the Results or Outcomes Obtained

The inhibition of ACK1 results in the regression of palbociclib-resistant breast tumor growth. Further, ( )-9b suppresses the expression of CXCR4 receptor, which results in significant impairment of metastasis of breast cancer cells to the lung .

Application in Neurological Diseases

Specific Scientific Field

The specific scientific field of this application is Neuroscience .

Comprehensive and Detailed Summary of the Application

ACK1 is a key target for other neurological diseases . The studies on these inhibitors not only provide potential strategies for the treatment of cancers that require simultaneous targeting of multiple targets but also can be used in drug repurposing for other diseases .

Thorough Summary of the Results or Outcomes Obtained

Application in Inflammation and Immunological Diseases

Specific Scientific Field

The specific scientific field of this application is Immunology .

Comprehensive and Detailed Summary of the Application

ACK1 is a key target for inflammation and immunological diseases . The studies on these inhibitors not only provide potential strategies for the treatment of cancers that require simultaneous targeting of multiple targets but also can be used in drug repurposing for other diseases .

安全和危害

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O2/c1-29-10-12-31(13-11-29)16-8-9-18(21(14-16)33-3)27-24-25-15-19-22(28-24)30(2)20-7-5-4-6-17(20)23(32)26-19/h4-9,14-15H,10-13H2,1-3H3,(H,26,32)(H,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLHCXISMKHLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6H-Pyrimido[4,5-b][1,4]benzodiazepin-6-one, 5,11-dihydro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-11-methyl- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)

![3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B608632.png)